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N-(2-fluorophenyl)-4-biphenylsulfonamide
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Description
N-(2-fluorophenyl)-4-biphenylsulfonamide is a useful research compound. Its molecular formula is C18H14FNO2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.07292802 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
- Enzyme Inhibition :
- Anticancer Activity :
-
Dual Receptor Antagonism :
- This compound has been explored as a dual antagonist for angiotensin and endothelin receptors, which are involved in cardiovascular diseases. The structural modifications of biphenylsulfonamides have led to improved potency and selectivity against these receptors, making them candidates for treating hypertension .
Biochemical Research Applications
-
Mechanistic Studies :
- This compound serves as a valuable tool in studying the mechanisms of enzyme action and inhibition. Its ability to bind to specific active sites allows researchers to elucidate enzyme kinetics and substrate interactions.
-
Substrate Analogues :
- The compound can act as a substrate analogue in various biochemical assays, facilitating the understanding of enzyme specificity and catalytic mechanisms.
Industrial Applications
- Material Science :
-
Synthetic Intermediates :
- This compound is utilized as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry where multi-step synthesis is common.
Case Studies
- Study on Anticancer Properties : A study evaluated the effectiveness of this compound derivatives against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .
- Enzyme Inhibition Profile : A comparative analysis of several biphenylsulfonamide derivatives demonstrated that modifications at the 4-position significantly affected their inhibitory potency against AChE and BChE. This highlights the importance of structural optimization in drug design .
Comparative Data Table
Compound | Target Enzyme | IC50 (nM) | Application |
---|---|---|---|
This compound | AChE | 50 ± 10 | Neurodegenerative diseases |
Derivative 1 | BChE | 40 ± 5 | Alzheimer's therapy |
Derivative 2 | ET(A) receptor | 0.2 | Hypertension treatment |
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S/c19-17-8-4-5-9-18(17)20-23(21,22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNGVXDHGDOXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.